8-Deazahomofolic acid
Description
Historical Context of Antifolates as Enzyme Inhibitors
The journey of antifolates as therapeutic agents began in the mid-20th century with the pioneering work of Sidney Farber. His research demonstrated that folic acid accelerated the progression of leukemia in children. This led to the logical hypothesis that blocking folic acid metabolism could inhibit the growth of cancer cells. The subsequent synthesis and application of aminopterin, and later methotrexate (B535133), validated this concept, marking the dawn of chemotherapy and establishing the principle of antimetabolite therapy. medchemexpress.commedchemexpress.comclinexprheumatol.org These early antifolates were found to be potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for regenerating the active form of folate, tetrahydrofolate. medchemexpress.com The success of these compounds spurred further research into other folate-dependent enzymes as potential therapeutic targets.
Significance of Folate Pathway Inhibition in Academic Research
The folate metabolic network is a central hub in cellular biosynthesis, making it a subject of intense academic interest. researchgate.netnih.gov Researchers utilize folate pathway inhibitors to probe the intricacies of cellular proliferation, DNA synthesis and repair, and amino acid metabolism. medchemexpress.commedchemexpress.com By selectively blocking different enzymes in the pathway, scientists can dissect the roles of individual components and understand how cells respond to metabolic stress. This has led to a deeper understanding of cancer biology, infectious diseases, and even developmental biology. researchgate.netmedchemexpress.comnih.gov Furthermore, the study of resistance mechanisms to antifolates has unveiled fundamental aspects of cellular adaptation and drug transport. medchemexpress.com The development of a diverse arsenal (B13267) of antifolates, each with a unique inhibitory profile, provides chemical biologists with a sophisticated toolkit to explore and manipulate cellular functions.
The Chemical Compound: 8-Deazahomofolic Acid
Chemical Structure and Properties
This compound is a synthetic analogue of folic acid. Its structure is characterized by the replacement of the nitrogen atom at the 8-position of the pteridine (B1203161) ring system with a carbon atom, and the insertion of an additional methylene (B1212753) group in the side chain, creating a "homo" folic acid structure. This modification distinguishes it from both folic acid and other deazafolate derivatives.
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C20H21N5O6 | 427.41 |
| 5,6,7,8-Tetrahydro-8-deazahomofolic acid | C21H26N6O6 | 458.47 nih.gov |
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature. nih.govbibliotekanauki.pl A key method involves a multi-step process. The synthesis of its tetrahydro derivative, 5,6,7,8-tetrahydro-8-deazahomofolic acid, has also been reported. bibliotekanauki.pl
Mechanism of Action and Research Findings
Inhibition of Folate-Dependent Enzymes
This compound and its reduced form, tetrahydro-8-deazahomofolate, have been evaluated for their ability to inhibit several key enzymes in the folate pathway. bibliotekanauki.pl Research indicates that these compounds are generally weak inhibitors of these enzymes. nih.govbibliotekanauki.pl
Thymidylate Synthase (TS)
Thymidylate synthase is a critical enzyme for the synthesis of thymidine, a necessary component of DNA. Studies have shown that this compound is a weak inhibitor of thymidylate synthase. bibliotekanauki.plmedchemexpress.com Its tetrahydro derivative also exhibits low substrate activity with this enzyme. bibliotekanauki.pl
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase is responsible for regenerating tetrahydrofolate from dihydrofolate. This compound has been found to be a weak inhibitor of DHFR. researchgate.netbibliotekanauki.pl
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT)
GARFT is an enzyme involved in the de novo synthesis of purines, another essential component of DNA and RNA. Research has demonstrated that this compound is a weak inhibitor of glycinamide-ribonucleotide transformylase. bibliotekanauki.pl
Biological Activity
The inhibitory effects of this compound on various cell lines have been investigated. The compound has shown modest growth inhibition of Streptococcus faecium, Lactobacillus casei, and L1210 leukemia cells in culture. medchemexpress.combibliotekanauki.pl For instance, it inhibits the growth of L1210 leukemia cells with an IC50 value of 87.5 μM. medchemexpress.com
Table 2: Reported Inhibitory Activity of this compound and its Tetrahydro-derivative
| Compound | Target Enzyme | Activity |
| This compound | Thymidylate Synthase | Weak inhibitor bibliotekanauki.pl |
| This compound | Dihydrofolate Reductase | Weak inhibitor bibliotekanauki.pl |
| This compound | Glycinamide-ribonucleotide Transformylase | Weak inhibitor bibliotekanauki.pl |
| Tetrahydro-8-deazahomofolate | Thymidylate Synthase | Low substrate activity bibliotekanauki.pl |
Applications in Chemical Biology
Use as a Chemical Probe
While potent and selective inhibitors are often sought after as therapeutic agents, compounds with broader or weaker activity can also serve as valuable chemical probes. Due to its reported weak inhibition of multiple folate-dependent enzymes, this compound has the potential to be used in studies aimed at understanding the broader consequences of partial and simultaneous disruption of several nodes within the folate metabolic network. However, its application specifically as a widely adopted chemical probe is not extensively documented in the available literature. More potent and selective inhibitors have generally been favored for dissecting the roles of individual enzymes within the folate pathway.
This compound is a synthetic folate analogue that has been synthesized and evaluated for its biological activity. Research findings indicate that it is a weak inhibitor of several key enzymes in the folate metabolic pathway, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. bibliotekanauki.pl Its modest inhibitory profile has translated to moderate growth inhibition in certain bacterial and cancer cell lines. While not a potent drug candidate, the study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the class of folate antimetabolites and provides a reference point for the design of more effective inhibitors.
Structure
3D Structure
Properties
CAS No. |
111113-73-6 |
|---|---|
Molecular Formula |
C21H22N6O6 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-6,15,23H,7-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t15-/m0/s1 |
InChI Key |
NHMPJFQQAWJNNS-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)NC(=NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)NC(=NC3=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-Deazahomofolic acid; |
Origin of Product |
United States |
Synthetic Strategies for 8 Deazahomofolic Acid and Analogues
Pioneering Synthetic Pathways for 8-Deazahomofolic Acid
The initial synthetic routes to this compound established a foundational framework for the preparation of this class of compounds. These multi-step sequences involve the careful construction of the core heterocyclic system and the subsequent attachment of the side chain.
Key Condensation Reactions in this compound Synthesis
A critical step in the synthesis of this compound is the formation of the carbon-carbon bond that links the pyrimidine (B1678525) and phenyl rings. nih.govebi.ac.uk This is typically achieved through a Wittig condensation reaction. nih.govebi.ac.uk In this process, a phosphorus ylide derived from a substituted butanone is reacted with an aldehyde-functionalized pyrimidine. nih.govebi.ac.uk Specifically, the synthesis often commences with the Wittig condensation of 2-acetamido-6-formyl-4-pyrimidinol with a triphenylphosphine (B44618) ylide. nih.govebi.ac.uk This type of reaction, where two molecules combine to form a larger one with the elimination of a small molecule like water, is a cornerstone of organic synthesis. wikipedia.orgebsco.com
Intermediates and Reaction Sequence in this compound Derivatization
The synthesis of this compound involves a carefully orchestrated sequence of reactions with several key intermediates. Following the initial Wittig condensation, the resulting enone intermediate undergoes hydrogenation. nih.govebi.ac.uk A subsequent key step is the introduction of a 5-amino group onto the pyrimidine ring, which is accomplished via diazonium coupling, followed by a reductive ring closure to yield the 8-deazahomopteroate core, specifically ethyl N11-acetyl-8-deazahomopteroate. nih.govebi.ac.uk
The path to the final product continues with alkaline hydrolysis of the ester to give 8-deazahomopteroic acid. nih.govebi.ac.uk This intermediate is then protected, for instance as an 11-trifluoroacetyl derivative, before being coupled with diethyl L-glutamate. nih.govebi.ac.uk The final step involves the saponification (hydrolysis) of the blocking groups to afford the target molecule, this compound. nih.govebi.ac.uk
Synthesis of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid
The reduced form of this compound, 5,6,7,8-tetrahydro-8-deazahomofolic acid, is of significant biological interest. Its synthesis requires specific reductive methodologies applied to intermediates from the primary synthetic pathway.
Reductive Methodologies for Tetrahydro-8-deazahomofolic Acid Formation
The formation of the tetrahydro derivative is typically achieved through the hydrogenation of a key intermediate. nih.gov Specifically, the glutamate (B1630785) diester intermediate formed during the synthesis of this compound is subjected to hydrogenation. nih.govvulcanchem.com This reduction step is crucial for creating the 5,6,7,8-tetrahydro-8-deazapteridine core. Subsequent saponification of the ester groups then yields the final 5,6,7,8-tetrahydro-8-deazahomofolic acid. nih.gov
Design and Synthesis of Advanced this compound Analogues
The fundamental structure of this compound has served as a template for the design and synthesis of more advanced analogues. The goal of these modifications is often to enhance biological activity or to probe structure-activity relationships. Research in this area includes the synthesis of derivatives such as 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues, which have shown potent growth inhibition against leukemic cells. nih.gov The design of such analogues is a key strategy in the development of new therapeutic agents. nih.gov
Synthesis of 5,11-Methylenetetrahydro-5-deazahomofolic Acid Derivatives
A significant analogue of this compound is 5,11-methylenetetrahydro-5-deazahomofolic acid, which has been synthesized as a stable, semi-rigid mimic of the natural cofactor 5,10-methylenetetrahydrofolate. nih.gov The synthesis of this derivative is a multi-step process that involves the construction of a key intermediate, a tricyclic pyrimidonaphthyridine system.
The synthetic route commences with the regiospecific cyclocondensation of 2,4,6-triaminopyrimidine (B127396) with ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate. This reaction forms a lactam, which is then subjected to halogenation and subsequent catalytic hydrogenolysis to yield the crucial intermediate, 3-amino-1-oxo-tetrahydropyrimido[4,5-c] acs.orgontosight.ainaphthyridine. nih.gov
Selective reduction of this intermediate is followed by an arylation reaction with tert-butyl p-fluorobenzoate. The subsequent steps involve saponification and coupling with diethyl L-glutamate, followed by a final saponification to afford the target compound, 5,11-methylenetetrahydro-5-deazahomofolic acid. nih.gov
Detailed research findings have shown that despite its design as a stable mimic, this particular derivative was found to be inactive as an inhibitor of the growth of Manca human lymphoma cells. nih.gov Furthermore, it did not inhibit thymidylate synthase from either Manca cells or Lactobacillus casei, nor did it inhibit glycinamide (B1583983) ribonucleotide formyltransferase from the same sources. nih.gov
| Step | Reagents and Conditions | Intermediate/Product |
| 1 | 2,4,6-triaminopyrimidine, ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate | Lactam intermediate |
| 2 | Halogenation, Catalytic Hydrogenolysis | 3-amino-1-oxo-tetrahydropyrimido[4,5-c] acs.orgontosight.ainaphthyridine |
| 3 | Selective Reduction | Reduced tricyclic intermediate |
| 4 | tert-butyl p-fluorobenzoate, Saponification | Arylated intermediate |
| 5 | Diethyl L-glutamate, Saponification | 5,11-Methylenetetrahydro-5-deazahomofolic acid |
Rational Approaches to Other Structural Modifications and Derivatizations
The rational design of other structural modifications and derivatizations of this compound is guided by the goal of enhancing inhibitory potency and selectivity for target enzymes, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These approaches are often informed by the structure-activity relationships of related antifolates, like methotrexate (B535133).
One of the key strategies involves the modification of the pyrazine (B50134) ring of the pteridine (B1203161) system. The substitution of a carbon atom for a nitrogen atom at position 5 or 8 (to create 5-deaza or 8-deaza analogues) is a fundamental modification in this class of compounds. ethernet.edu.et Further modifications can include the introduction of substituents on the aromatic ring system to explore interactions with specific pockets within the enzyme's active site.
Another area for rational modification is the side chain. Alterations to the glutamate moiety can impact the compound's transport into cells and its subsequent metabolism to polyglutamated forms, which are often more potent inhibitors. ucsd.edu The length and composition of the side chain can be varied to optimize binding to both the target enzyme and folylpolyglutamate synthetase.
Structure-based drug design, which utilizes the three-dimensional structures of target enzymes, provides a powerful tool for the rational design of novel inhibitors. bibliotekanauki.pl By understanding the conformational changes that occur during ligand binding, medicinal chemists can design analogues with improved complementarity to the enzyme's active site. For instance, the flexibility of the target enzyme is a critical consideration, and inhibitors can be designed to target specific conformational states. bibliotekanauki.pl
The development of quinazoline (B50416) (5,8-dideaza) analogues has been a particularly fruitful area of research. ethernet.edu.et These compounds, which feature carbon atoms at both the 5 and 8 positions, have led to the discovery of potent inhibitors of thymidylate synthase.
| Modification Strategy | Rationale | Example from Related Antifolates |
| C-for-N substitution in the pyrazine ring | To alter electronic properties and explore new binding interactions. | Quinazoline (5,8-dideaza) analogues. ethernet.edu.et |
| Side chain modification | To modulate cell uptake, polyglutamation, and enzyme binding. | Replacement of the glutamate moiety with long-chain 2-aminoalkanedioic acids in methotrexate analogues. probes-drugs.org |
| Introduction of substituents on the aromatic core | To probe specific pockets in the enzyme active site for enhanced binding. | Halogen-substituted derivatives. acs.org |
| Conformational restriction | To reduce flexibility and lock the molecule in a bioactive conformation. | N/A |
Enzymatic Targets and Mechanisms of Inhibition by 8 Deazahomofolic Acid
Inhibition of Thymidylate Synthase (TS) by 8-Deazahomofolic Acid
Thymidylate Synthase (TS) is a crucial enzyme in the sole de novo pathway for the production of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. elifesciences.org The enzyme catalyzes the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to dTMP. medchemexpress.com Due to its critical role in cell proliferation, TS is a significant target for various chemotherapeutic agents. medchemexpress.comnih.gov
This compound and its reduced form, 5,6,7,8-tetrahydro-8-deazahomofolic acid, were synthesized and evaluated as potential inhibitors of thymidylate synthase and other folate-dependent enzymes. nih.govebi.ac.uk Research has identified this compound as an inhibitor of TS. medchemexpress.comtargetmol.comchemondis.commedchemexpress.com However, studies have characterized this inhibition as weak. nih.govmedchemexpress.com Similarly, its tetrahydro derivative also demonstrated weak inhibitory action against thymidylate synthase. medchemexpress.commedchemexpress.com Despite the modest enzymatic inhibition, this compound has been shown to inhibit the growth of L1210 leukemia cells, with a reported IC₅₀ value of 87.5 μM. medchemexpress.commedchemexpress.com
For an antifolate to effectively inhibit TS, it must compete with the natural substrate, N⁵,N¹⁰-methylene-5,6,7,8-tetrahydrofolate (CH₂H₄F), at its binding site on the enzyme. medchemexpress.combibliotekanauki.pl The binding of substrates and their analogs can induce conformational changes in the enzyme that are critical for its catalytic function. elifesciences.orgnih.gov
Modulation of Dihydrofolate Reductase (DHFR) Activity by this compound
Dihydrofolate Reductase (DHFR) is another essential enzyme in folate metabolism. montclair.edu It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for various metabolic pathways, including the synthesis of thymidylate and purines. pharmacologyeducation.org Inhibition of DHFR depletes the cellular pool of THF, thereby disrupting DNA synthesis and cell replication, making it a well-established target for anticancer and antimicrobial drugs. montclair.edurjpbr.com
Similar to its effect on TS, this compound and its tetrahydro derivative have been found to be weak inhibitors of dihydrofolate reductase. nih.govmedchemexpress.commedchemexpress.com This modest inhibitory profile extends across multiple folate-dependent enzymes. nih.gov In contrast, related compounds such as 11-deaza derivatives of homofolic acid showed no significant inhibition of Lactobacillus casei DHFR, highlighting how small structural modifications can alter biological activity. nih.gov A noteworthy finding is that this compound has shown inhibitory activity against methotrexate-resistant strains of S. faecium and L. casei. medchemexpress.commedchemexpress.com
The inhibitory effect of this compound on DHFR is modest when compared to classical, potent inhibitors like methotrexate (B535133) (MTX). scielo.org.co Methotrexate and other established inhibitors such as trimethoprim (B1683648) exhibit high affinity for DHFR, often in the nanomolar range for various species, although their selectivity can vary. scielo.org.conih.gov For instance, a study on the bifunctional DHFR-TS from Leishmania braziliensis reported potent inhibition by methotrexate with a Ki value of 22.0 µM, while other antifolates also showed significant activity. scielo.org.co The weak inhibition by this compound stands in contrast to these powerful, clinically utilized DHFR inhibitors. The ability of NADPH to enhance the binding of inhibitors to DHFR is a known phenomenon, but this cooperative effect varies depending on the specific inhibitor and the species of enzyme. nih.gov
Impact on Purine (B94841) Biosynthesis Enzymes
The de novo synthesis of purines is a complex pathway that relies on folate cofactors for the donation of one-carbon units. rutgers.eduwikipedia.org Two key enzymes in this pathway that are potential targets for antifolates are glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT). nih.gov
Studies have shown that 5,6,7,8-tetrahydro-8-deazahomofolic acid is a weak inhibitor of both GARFT (also referred to as glycyl-ribonucleoside aminotransferase) and AICARFT (also known as aminoimidazole-carboxyacyl-ribonucleoside aminotransferase). nih.govmedchemexpress.com This broad but weak inhibitory profile is consistent with its effects on TS and DHFR. Interestingly, the related compound 8-deazafolate displayed moderate inhibition of AICARFT, suggesting that this particular enzyme's inhibition might be linked to its cytotoxic effects. nih.gov
Compound and Enzyme Information
Broader Effects on Folate-Dependent Enzyme Systems
The targeted inhibition of key enzymes by this compound has wider implications for the intricate network of folate-dependent metabolic pathways.
One-carbon metabolism is a fundamental set of interconnected biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate), the metabolism of several amino acids, and the methylation of DNA, RNA, and proteins. nih.govtavernarakislab.gre-dmj.org This network relies on folate coenzymes to carry and transfer one-carbon units in various oxidation states. nih.gov
By inhibiting GAR formyltransferase, this compound directly disrupts the de novo purine biosynthesis pathway, a major consumer of one-carbon units. nih.govdatapdf.com This blockage leads to a depletion of the purine nucleotides necessary for DNA and RNA synthesis, thereby impeding cell division. drugbank.com The interruption of this central pathway can have cascading effects on the entire one-carbon metabolism network, potentially altering the flux of metabolites through interconnected pathways such as the methionine cycle and thymidylate synthesis.
The cellular uptake of this compound is facilitated by folate transporters, which are also responsible for the transport of natural folates into the cell. nih.gov This creates a competitive environment where this compound can vie with endogenous folates for cellular entry. Consequently, the presence of this compound can lead to a reduction in the intracellular concentration of natural folates.
Biological Activities in in Vitro and Preclinical in Vivo Models
Antifolate Activity in Microbial Systems
8-Deazahomofolic acid has demonstrated inhibitory activity against folate-dependent microbial systems. Its mechanism of action is rooted in its ability to interfere with the enzymes involved in folate metabolism, which are essential for bacterial survival and proliferation.
Growth Inhibition of Folate-Dependent Bacterial Strains
Research has shown that this compound exhibits modest growth inhibition against certain folate-dependent bacterial strains. nih.govvulcanchem.com Specifically, its activity has been observed against Streptococcus faecium and Lactobacillus casei. nih.govvulcanchem.commedchemexpress.commedchemexpress.cnmedchemexpress.com The inhibitory effect is attributed to its role as an antagonist to folic acid, disrupting essential metabolic processes within the bacteria. medchemexpress.com While the inhibition is described as modest, it highlights the potential of this compound as a lead structure for the development of more potent antibacterial agents. nih.gov
Efficacy Against Methotrexate (B535133) (MTX)-Resistant Bacterial Strains
An interesting aspect of this compound's activity is its efficacy against bacterial strains that have developed resistance to methotrexate (MTX), a commonly used antifolate drug. medchemexpress.commedchemexpress.cnmedchemexpress.com Methotrexate resistance in bacteria often arises from mutations in the dihydrofolate reductase (DHFR) enzyme, the primary target of MTX. nih.gov The ability of this compound to inhibit these resistant strains suggests that it may have a different mode of action or a binding profile that is less susceptible to these common resistance mechanisms. medchemexpress.commedchemexpress.cnmedchemexpress.com This makes it a compound of interest in the ongoing search for new antibiotics to combat the growing problem of drug-resistant bacteria. nih.gov
Antiproliferative Effects in Eukaryotic Cell Lines
In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit the growth of eukaryotic cells, particularly cancer cell lines. This antiproliferative activity is also linked to its antifolate properties, as cancer cells have a high demand for folate to sustain their rapid division.
Efficacy in Leukemia Cell Models
Studies have demonstrated that this compound can inhibit the growth of L1210 leukemia cells. nih.govmedchemexpress.commedchemexpress.cnmedchemexpress.com The reported IC50 value, the concentration required to inhibit the growth of 50% of the cells, is approximately 87.5 to 100 µM. vulcanchem.commedchemexpress.commedchemexpress.cnmedchemexpress.com This indicates a moderate level of antiproliferative activity against this particular leukemia cell line. The mechanism is believed to involve the inhibition of key folate-dependent enzymes, thereby disrupting DNA synthesis and cell division. nih.gov
Inhibition of Proliferation in Other Tumor Cell Lines
The antiproliferative effects of this compound and its analogs have also been explored in other tumor cell lines. For instance, a related compound, (6R,S)-11-deazatetrahydrohomofolate, showed moderate growth inhibition of MOLT-4 human leukemia cells and MCF-7 human breast adenocarcinoma cells. nih.gov While direct data for this compound on these specific cell lines is limited in the provided context, the activity of its close structural relatives suggests a broader potential for antiproliferative action against various types of cancer.
Exploration of Selective Cytotoxicity Mechanisms in Preclinical Settings
The exploration of selective cytotoxicity aims to develop compounds that are more toxic to cancer cells than to normal, healthy cells. While the provided information does not detail specific studies on the selective cytotoxicity mechanisms of this compound, its role as an antifolate provides a basis for such selectivity. Cancer cells often exhibit increased folate uptake and a higher dependency on folate metabolism compared to normal cells. This metabolic vulnerability can be exploited by antifolate drugs. The modest inhibitory concentrations observed for this compound in cancer cell lines suggest that further structural modifications could enhance its potency and selectivity, making it a more effective and targeted anticancer agent. nih.govvulcanchem.com
Compound Names Mentioned
| Compound Name |
| This compound |
| (6R,S)-11-Deazatetrahydrohomofolate |
| Folic acid |
| Methotrexate (MTX) |
Antiproliferative Activity of this compound
| Cell Line | Activity | IC50 (µM) |
| L1210 Leukemia Cells | Growth Inhibition | ~87.5 - 100 |
| MOLT-4 (related compound) | Moderate Growth Inhibition | Not Specified |
| MCF-7 (related compound) | Moderate Growth Inhibition | Not Specified |
Antimicrobial Activity of this compound
| Bacterial Strain | Activity |
| Streptococcus faecium | Modest Growth Inhibition |
| Lactobacillus casei | Modest Growth Inhibition |
| Methotrexate-Resistant Strains | Efficacious |
Structure Activity Relationship Sar and Molecular Design Principles for 8 Deazahomofolic Acid
Influence of Reduction State on Biological Potency (e.g., 8-Deazahomofolic Acid vs. 5,6,7,8-Tetrahydro Derivative)
Both this compound and its tetrahydro derivative, 5,6,7,8-tetrahydro-8-deazahomofolic acid, have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS) and other folate-related enzymes. nih.gov Studies have shown that both compounds exhibit modest growth inhibition against various cell lines, including Streptococcus faecium, Lactobacillus casei, and L1210 leukemia cells. nih.gov They are generally considered weak inhibitors of key enzymes in the folate pathway, such as thymidylate synthase, dihydrofolate reductase (DHFR), glycinamide-ribonucleotide transformylase, and aminoimidazolecarboxamide ribonucleotide transformylase. nih.govmedchemexpress.com
The modest activity of these initial compounds indicates that while the 8-deaza modification is tolerated, further structural modifications are necessary to enhance their biological potency.
Table 1: Comparative Biological Activity of this compound and its Tetrahydro Derivative
| Compound | Target Organism/Cell Line | Observed Activity | Reference |
| This compound | Streptococcus faecium, Lactobacillus casei, L1210 cells | Modest growth inhibition; Weak inhibitor of TS, DHFR, and other folate enzymes. | nih.gov |
| 5,6,7,8-Tetrahydro-8-deazahomofolic acid | Streptococcus faecium, Lactobacillus casei, L1210 cells | Modest growth inhibition; Weak inhibitor of TS, DHFR, and other folate enzymes; Low substrate activity with TS. | nih.govmedchemexpress.com |
Stereochemical Considerations in Enzyme Interaction (e.g., Impact of C6 Chirality in Related Analogues)
The reduction of the pteridine (B1203161) ring in folate analogues introduces a chiral center at the C6 position. The stereochemistry at this position can have a profound impact on the biological activity of the resulting molecule, as enzymes are highly stereoselective. While specific studies on the C6 chirality of this compound analogues are limited, research on related tetrahydrofolate derivatives provides critical insights into the importance of this stereochemical feature.
For instance, in the case of 11-deazahomofolic acid, a closely related analogue, the stereochemistry at the C6 position was found to be a critical determinant of its inhibitory activity against glycinamide (B1583983) ribonucleotide (GAR) formyltransferase. nih.gov The racemic (6R,S)-11-deazatetrahydrohomofolate was a potent inhibitor of the Lactobacillus casei GAR formyltransferase with an IC50 value of 5 x 10-8 M. nih.gov Strikingly, this inhibition was almost entirely attributed to the (6R)-isomer, which possesses the "unnatural" configuration. The (6S)-isomer, which corresponds to the natural configuration of tetrahydrofolate, was at least 100 times less inhibitory. nih.gov This highlights that for certain enzymes, the unnatural C6 configuration can lead to significantly enhanced binding and inhibition.
The enzymatic reduction of folic acid by dihydrofolate reductase (DHFR) stereoselectively produces the (6S)-isomer of tetrahydrofolic acid. google.com Naturally occurring tetrahydrofolates all exist in a single diastereomeric form. google.com However, the fact that some unnatural isomers can be absorbed and may even inhibit certain enzymatic processes underscores the importance of considering stereochemistry in drug design. google.com The differential activity of stereoisomers can be exploited to design more selective and potent antifolates. Therefore, the synthesis and biological evaluation of individual C6 stereoisomers of 5,6,7,8-tetrahydro-8-deazahomofolic acid would be a crucial step in elucidating the full potential of this class of compounds.
Elucidation of Key Structural Features for Target Binding and Cellular Uptake
The efficacy of an antifolate drug is determined not only by its ability to inhibit its target enzyme(s) but also by its capacity to be transported into the cell. The key structural features of this compound and its analogues that govern target binding and cellular uptake are centered around the pteridine (or in this case, pyrido[2,3-d]pyrimidine) ring system, the p-aminobenzoyl moiety, and the L-glutamate side chain.
Target Binding:
The binding of folate analogues to their target enzymes, such as thymidylate synthase and dihydrofolate reductase, involves a complex interplay of hydrophobic, electrostatic, and hydrogen bonding interactions. For quinazoline-based antifolates, which share structural similarities with 8-deaza analogues, molecular docking studies have shown that the quinazoline (B50416) ring typically forms hydrophobic contacts with amino acid residues in the active site, such as leucine (B10760876) and tyrosine. nih.gov The glutamate (B1630785) portion of the molecule is crucial for establishing ionic interactions with conserved basic residues, like arginine, at the enzyme's active site. Polyglutamylation, the addition of multiple glutamate residues, can significantly enhance the binding affinity and cellular retention of many antifolates.
Cellular Uptake:
Antifolates primarily enter mammalian cells through two main transport systems: the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). cuni.cznih.gov Folate receptors also mediate the uptake of folates and some antifolates via endocytosis. cuni.cz The structural requirements for recognition by these transporters are distinct.
The glutamate side chain, particularly the α-carboxyl group, is a critical determinant for binding and transport by RFC. nih.gov Modifications to the pteridine/quinazoline ring and the p-aminobenzoyl bridge can be tolerated to some extent by RFC. In contrast, the membrane-associated folate binding protein (a folate receptor) shows a substantial loss of binding affinity with modifications at the N-3 and 4-oxo positions of the pteridine ring. nih.gov
The structure-activity relationships for transport across the cell membrane are complex. For a series of 37 classic and novel antifolates, it was observed that some were preferentially transported by RFC, others by the folate receptor, and some were efficiently transported by both systems. nih.govresearchgate.net This differential transporter usage can be exploited to achieve selective drug delivery to tumor cells, which often overexpress certain folate transporters.
Rational Design Strategies for Enhanced Antifolate Activity and Selectivity
The modest activity of this compound and its tetrahydro derivative serves as a starting point for the rational design of more potent and selective antifolates. Several strategies can be employed to enhance their therapeutic potential.
One key approach is to introduce substituents at various positions of the this compound scaffold to improve binding affinity for the target enzyme. For example, the introduction of a propargyl group at the N10 position of 8-deazafolate and 8-deazaaminopterin resulted in compounds with significant inhibitory activity against human thymidylate synthase. nih.gov This demonstrates that modifications to the bridge region connecting the pteridine ring and the benzoyl group can lead to substantial improvements in potency.
Another strategy involves designing analogues that are better substrates for folylpolyglutamate synthetase (FPGS). Polyglutamylation leads to cellular retention and enhanced inhibitory activity against multiple folate-dependent enzymes. Therefore, modifications that promote polyglutamylation can significantly increase the therapeutic index of an antifolate.
Furthermore, exploiting the differences in transporter expression between normal and cancerous tissues is a promising avenue for achieving selectivity. Designing this compound analogues that are selectively transported by a transporter that is overexpressed in tumor cells, such as the proton-coupled folate transporter (PCFT) in the acidic tumor microenvironment, could lead to targeted drug delivery and reduced systemic toxicity. cuni.cz
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. nih.govnih.gov These methods can predict the binding modes of novel analogues within the active site of target enzymes, helping to guide the synthesis of compounds with improved inhibitory profiles. For instance, docking studies with novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives have been used to explain their biological activities and guide further modifications. nih.gov By combining synthetic chemistry with computational modeling and a thorough understanding of the SAR, it is possible to develop the next generation of 8-deaza-based antifolates with enhanced efficacy and selectivity.
Advanced Methodologies in 8 Deazahomofolic Acid Research
Enzyme Kinetic Analysis and Determination of Inhibition Constants (e.g., K_i, IC_50 Values)
The evaluation of 8-deazahomofolic acid as an enzyme inhibitor has primarily focused on its interaction with key enzymes of folate metabolism. Research indicates that this compound and its derivatives are generally weak inhibitors of these enzymes. nih.gov Enzyme kinetic analyses are crucial for quantifying the potency of such inhibitors, typically expressed through constants like the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50).
The K_i value represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor to the enzyme. A lower K_i value signifies a higher affinity. The IC_50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. While the IC_50 can be influenced by experimental conditions such as substrate concentration, the K_i is a more absolute measure of inhibitor potency.
Studies on this compound have reported its inhibitory effects against several enzymes, including:
Thymidylate synthase (TS)
Dihydrofolate reductase (DHFR)
Glycinamide-ribonucleotide (GAR) transformylase
Aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase
However, the inhibitory activity was found to be modest. nih.gov For instance, detailed kinetic studies for many folate analogues involve measuring enzyme activity at various substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate the K_i value. Despite being tested against these enzymes, specific K_i values for this compound are not prominently reported in the literature, underscoring its characterization as a weak inhibitor. nih.gov
Table 1: Enzyme Inhibition Data for this compound
| Enzyme Target | Inhibition Constant | Reported Potency |
| Thymidylate Synthase | K_i / IC_50 Not Reported | Weak inhibitor nih.gov |
| Dihydrofolate Reductase | K_i / IC_50 Not Reported | Weak inhibitor nih.gov |
| Glycinamide-ribonucleotide Transformylase | K_i / IC_50 Not Reported | Weak inhibitor nih.gov |
| Aminoimidazolecarboxamide Ribonucleotide Transformylase | K_i / IC_50 Not Reported | Weak inhibitor nih.gov |
Cellular Growth Inhibition Assays and Viability Studies in Cultured Cells
To assess the potential cytostatic or cytotoxic effects of this compound, researchers employ cellular growth inhibition assays. These in vitro studies utilize cultured cell lines, including bacteria and mammalian cancer cells, to determine the concentration of the compound required to inhibit cell proliferation. The most common metric derived from these assays is the IC_50 value, which in this context, is the concentration that inhibits cell growth by 50%.
Methodologies for these assays typically involve exposing cell cultures to a range of concentrations of the test compound for a specified period. Cell viability or proliferation is then measured using various techniques, such as direct cell counting, or more commonly, colorimetric assays like the MTT or XTT assays, which measure metabolic activity as an indicator of cell viability.
This compound has been evaluated for its growth-inhibitory properties against several cell lines:
Bacterial Cells: Streptococcus faecium and Lactobacillus casei have been used to test its antibacterial potential. The growth inhibition by this compound was reported to be modest. nih.gov
Mammalian Cancer Cells: The murine leukemia L1210 cell line is a common model for screening potential anticancer agents. The growth of L1210 cells was also modestly inhibited by this compound. nih.gov
Table 2: Cellular Growth Inhibition by this compound
| Cell Line | Organism | Type | IC_50 Value (µM) | Reported Potency |
| L1210 | Mouse | Leukemia | 87.5 | Modest Inhibition nih.gov |
| Streptococcus faecium | Bacterium | - | Not Reported | Modest Inhibition nih.gov |
| Lactobacillus casei | Bacterium | - | Not Reported | Modest Inhibition nih.gov |
Biochemical Assays for Enzyme Activity and Metabolite Profiling in Experimental Systems
Biochemical assays are fundamental to understanding the mechanism of action of compounds like this compound. These assays directly measure the activity of specific enzymes in a controlled, cell-free environment. For folate antagonists, assays for enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are particularly relevant.
A typical enzyme activity assay involves incubating the purified enzyme with its substrate(s) and cofactors in the presence and absence of the inhibitor. The rate of product formation or substrate depletion is then measured, often using spectrophotometric or radiometric methods. For example, TS activity can be measured by monitoring the release of tritium (B154650) from [5-³H]dUMP. DHFR activity is commonly assayed by spectrophotometrically following the oxidation of NADPH to NADP⁺.
While this compound was tested against TS, DHFR, and other folate-related enzymes, the results indicated it was not a potent inhibitor. nih.gov Metabolite profiling, or metabolomics, is a more advanced technique that could provide a broader view of the biochemical effects of a compound. This approach involves the systematic identification and quantification of small-molecule metabolites within a biological system (e.g., cultured cells, tissues) after treatment with the compound. Techniques like mass spectrometry coupled with liquid or gas chromatography (LC-MS, GC-MS) are used to generate a snapshot of the metabolome. This could reveal downstream effects of even weak enzyme inhibition or identify unexpected off-target effects. However, there are no specific metabolite profiling studies prominently reported in the literature for this compound.
Computational Chemistry Approaches for this compound
Computational chemistry offers powerful tools to predict and analyze the interactions of small molecules with biological targets, complementing experimental research.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the structural basis of inhibition. The process involves generating various conformations of the ligand within the binding site of the protein and scoring these poses based on their predicted binding affinity.
For a folate analog like this compound, molecular docking studies would typically be performed using the crystal structures of target enzymes such as DHFR or TS. The goal would be to:
Predict the binding mode of this compound within the enzyme's active site.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues.
Compare its binding mode and predicted affinity to that of the natural substrate (folic acid or dihydrofolate) and known potent inhibitors (e.g., methotrexate).
Such studies can provide rationale for the observed weak inhibitory activity. For instance, the absence of a critical nitrogen atom at the 8-position might disrupt a key hydrogen bond that is important for high-affinity binding in other folate analogs. While this methodology is widely applied in drug design, specific molecular docking studies focusing exclusively on this compound are not extensively documented in published research.
In silico methods are widely used to predict the pharmacokinetic properties of drug candidates, encompassed by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Various computational models, often based on quantitative structure-activity relationships (QSAR), are employed to estimate these properties from a molecule's chemical structure.
For this compound, these predictive models could be used to estimate properties such as:
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Prediction of plasma protein binding and ability to cross biological barriers.
Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.
Excretion: Prediction of clearance pathways.
Toxicity: Early assessment of potential toxicological flags, such as mutagenicity or carcinogenicity.
These predictions are valuable in the early stages of research to identify potential liabilities of a compound. However, specific in silico ADMET profiling data for this compound has not been detailed in the available scientific literature.
Future Perspectives and Research Avenues for 8 Deazahomofolic Acid Derivatives
Exploration of Novel Therapeutic Indications for 8-Deazahomofolic Acid Derivatives Beyond Current Preclinical Applications
While the primary focus of antifolate research has been in oncology, the fundamental role of folate metabolism in cellular proliferation opens the door to other therapeutic areas. For this compound derivatives, preliminary preclinical data has suggested potential applications beyond cancer.
Early research into this compound and its tetrahydro derivative revealed modest growth inhibition of the bacteria Streptococcus faecium and Lactobacillus casei nih.govdrugbank.com. This finding, though not extensively pursued at the time, suggests a potential avenue for the development of novel antibacterial agents. The rise of antibiotic-resistant bacterial strains has created an urgent need for new antimicrobial drugs with unique mechanisms of action. Targeting the folate pathway in bacteria, which is essential for their survival, represents a promising strategy. Future research could focus on:
Broad-spectrum antibacterial activity: Screening this compound derivatives against a wide range of pathogenic bacteria to determine their spectrum of activity.
Mechanism of action studies: Investigating the specific bacterial enzymes inhibited by these compounds and their potency.
Structural modifications: Synthesizing new analogs of this compound with improved antibacterial efficacy and selectivity for bacterial over human enzymes.
Furthermore, the broader class of antifolates has been explored for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and psoriasis, due to their ability to modulate immune cell proliferation. This raises the possibility of investigating this compound derivatives for similar indications. Preclinical studies in animal models of inflammatory diseases could elucidate the potential of these compounds to suppress inflammatory responses.
Development of Multi-Targeted Antifolates Based on the this compound Scaffold
A significant trend in modern drug discovery is the development of single molecules that can inhibit multiple targets, a concept known as polypharmacology. This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. The this compound scaffold presents a versatile platform for designing such multi-targeted antifolates.
Antifolates can be designed to inhibit several key enzymes in the folate pathway simultaneously, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). While initial studies showed that this compound and its tetrahydro derivative were weak inhibitors of these enzymes, modern drug design techniques could be employed to enhance their inhibitory activity against multiple targets nih.govdrugbank.com. Future research in this area could involve:
Structure-based drug design: Utilizing the crystal structures of folate-dependent enzymes to guide the design of this compound derivatives that can bind to the active sites of multiple enzymes.
Cheminformatics approaches: Employing computational models to predict the binding affinities of novel derivatives for different targets and to optimize their multi-targeting profile nih.govpatsnap.com.
Flexible scaffold design: Investigating modifications to the this compound scaffold that allow for conformational flexibility, enabling the molecule to adapt to the binding pockets of different enzymes nih.govpatsnap.com.
The development of multi-targeted antifolates based on the this compound scaffold could lead to a new generation of more potent and durable anticancer and antimicrobial agents.
Integration with Combinatorial Approaches in Preclinical Studies for Enhanced Efficacy
Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of modern cancer treatment. This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects, and can also help to prevent the emergence of drug resistance.
While no preclinical studies have specifically reported on the use of this compound derivatives in combination with other agents, this represents a promising area for future research. The potential for synergistic interactions between this compound derivatives and other classes of anticancer drugs is high. For instance, combining an antifolate with a drug that targets a different metabolic pathway or a cell signaling pathway could lead to enhanced tumor cell killing.
Future preclinical studies could explore the combination of this compound derivatives with:
Other chemotherapeutic agents: Investigating synergy with drugs that induce DNA damage or inhibit other aspects of cell division.
Targeted therapies: Combining with inhibitors of specific oncogenic signaling pathways, such as tyrosine kinase inhibitors or histone deacetylase (HDAC) inhibitors nih.govnih.gov.
Immunotherapies: Exploring whether the metabolic stress induced by this compound derivatives can enhance the susceptibility of tumor cells to immune-mediated killing.
Systematic preclinical evaluation of such combinations in various cancer models will be crucial to identify the most effective therapeutic strategies and to provide a rationale for their potential clinical development.
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of 8-deazahomofolic acid, and how do they compare to classical folate inhibitors?
- Methodological Answer : this compound primarily targets folate-dependent enzymes such as dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS). To identify its specificity, researchers should conduct competitive inhibition assays using purified enzymes (e.g., mouse liver FPGS) and compare IC₅₀ values with methotrexate or other antifolates. Kinetic studies (e.g., Michaelis-Menten analysis) can reveal whether inhibition is competitive or non-competitive .
Q. What synthetic routes are most effective for producing this compound with high enantiomeric purity?
- Methodological Answer : The synthesis involves coupling a pteridine precursor with a homofolic acid side chain. Key steps include regioselective bromination at the 8-position of the pteridine ring and Pd-catalyzed cross-coupling to introduce the side chain. Enantiomeric purity can be ensured using chiral HPLC or enzymatic resolution techniques. DeGraw et al. (1988) reported a 45% yield for the final step using tert-butyloxycarbonyl (Boc) protection .
Q. How does this compound’s cellular uptake compare to natural folates?
- Methodological Answer : Uptake can be measured via radiolabeled assays (³H or ¹⁴C) in cell lines (e.g., L1210 leukemia cells). Compare transport kinetics (Km and Vmax) using competitive inhibitors of the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT). Note that polyglutamylation by FPGS enhances intracellular retention .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictory data on this compound’s efficacy in solid tumors versus leukemias?
- Methodological Answer : Contradictions often arise from tumor microenvironment differences (e.g., pH, folate levels). Use orthotopic xenograft models to mimic tissue-specific conditions. Pair pharmacokinetic studies (plasma/tissue concentration via LC-MS) with pharmacodynamic markers (e.g., thymidylate synthase inhibition). Stratify results by RFC/PCFT expression levels using qRT-PCR or flow cytometry .
Q. How can researchers optimize the therapeutic index of this compound when combining it with other antifolates?
- Methodological Answer : Employ factorial design experiments to test combinations (e.g., with pemetrexed or raltitrexed). Monitor synergistic/antagonistic effects via Chou-Talalay analysis. Toxicity thresholds should be assessed in primary human hepatocytes or renal proximal tubule cells to predict off-target effects. Adjust dosing schedules based on half-life data from preclinical models .
Q. What analytical techniques are most reliable for detecting this compound metabolites in complex biological matrices?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for quantification. For polyglutamylated metabolites, apply enzymatic hydrolysis (e.g., γ-glutamyl hydrolase) followed by reverse-phase HPLC. Validate methods using spike-recovery experiments in plasma, liver homogenates, and tumor lysates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across different enzyme sources?
- Methodological Answer : Variability may stem from species-specific enzyme isoforms (e.g., human vs. mouse FPGS). Perform parallel assays with recombinant enzymes standardized for activity (units/mg protein). Include positive controls (e.g., methotrexate for DHFR) and normalize data to protein concentration (Bradford assay) .
Q. What strategies mitigate spectral interference when characterizing this compound via NMR in biological samples?
- Methodological Answer : Use solvent suppression techniques (e.g., presaturation) and 2D NMR (HSQC, HMBC) to resolve overlapping peaks. For low-concentration samples, employ cryoprobes or dynamic nuclear polarization (DNP). Compare spectra with synthetic standards spiked into control matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
